molecular formula C9H9N3O B13874954 4-amino-1H-indole-7-carboxamide

4-amino-1H-indole-7-carboxamide

Cat. No.: B13874954
M. Wt: 175.19 g/mol
InChI Key: HUKDZAUCMVDYRU-UHFFFAOYSA-N
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Description

4-amino-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-indole-7-carboxamide typically involves the reaction of appropriate substituted anilines with isocyanates or carbamoyl chlorides under controlled conditions. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and interaction with proteins.

    Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-amino-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, including enzyme inhibition and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1H-indole-7-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-amino-1H-indole-7-carboxamide

InChI

InChI=1S/C9H9N3O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,10H2,(H2,11,13)

InChI Key

HUKDZAUCMVDYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1C(=O)N)N

Origin of Product

United States

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